molecular formula C21H24F3N3O4 B2680506 N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1421445-55-7

N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2680506
CAS No.: 1421445-55-7
M. Wt: 439.435
InChI Key: XGFGYVXDVPBMDE-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Piperidine Core: Starting with piperidine, the core structure is modified through a series of reactions, including alkylation and acylation.

    Attachment of the Pyridine Moiety: The 5-(trifluoromethyl)pyridin-2-yl group is introduced via nucleophilic substitution or coupling reactions.

    Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group is attached through reductive amination or similar methods.

    Final Coupling: The carboxamide linkage is formed through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings and the piperidine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., Friedel-Crafts alkylation).

Major Products:

    Oxidation Products: Quinones, aldehydes, or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its complex structure.

    Chemical Biology: Employed in the development of chemical tools for studying cellular processes.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. The trifluoromethyl group and the piperidine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    N-(3,4-Dimethoxybenzyl)-4-piperidinecarboxamide: Lacks the pyridine moiety, resulting in different biological activity.

    4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide: Lacks the benzyl group, affecting its overall properties.

Uniqueness: N-(3,4-Dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

N-(3,4-dimethoxybenzyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry due to its complex structure and diverse functional groups. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 3,4-dimethoxybenzyl group and a 5-(trifluoromethyl)pyridin-2-yl moiety. The presence of these functional groups contributes to its unique biological properties.

Property Value
Molecular FormulaC19H22F3N3O3
Molecular Weight389.39 g/mol
SolubilityModerate in aqueous solutions
LogP (octanol-water partition)2.5

This compound interacts with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the piperidine core allows for effective modulation of target activity. This compound is thought to act primarily through:

  • Receptor Modulation : It binds to allosteric sites on G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Antiparasitic Activity

Research indicates that derivatives similar to this compound exhibit varying levels of antiparasitic activity. For instance, compounds with a trifluoromethyl group have shown increased potency against parasites.

Compound EC50 (μM) Activity
Trifluoromethyl analog0.010High potency
Unsubstituted analog0.577Moderate potency

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies suggest that it may inhibit cell proliferation by targeting specific kinases involved in tumor growth.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies

  • Study on Antiparasitic Activity : A study published in MDPI demonstrated that compounds with similar structures to this compound exhibited significant activity against Leishmania species, with EC50 values indicating strong efficacy at low concentrations .
  • Cancer Cell Line Inhibition : Research highlighted in ACS Publications showed that certain derivatives effectively inhibited RET kinase activity in cancer models, suggesting a pathway for therapeutic application in RET-driven tumors .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-29-17-5-3-14(11-18(17)30-2)12-26-20(28)27-9-7-16(8-10-27)31-19-6-4-15(13-25-19)21(22,23)24/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFGYVXDVPBMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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